molecular formula C15H11BrO2 B12794803 Methyl 9-bromofluorene-9-carboxylate CAS No. 6328-76-3

Methyl 9-bromofluorene-9-carboxylate

Cat. No.: B12794803
CAS No.: 6328-76-3
M. Wt: 303.15 g/mol
InChI Key: LPFNZUQDSQYWTN-UHFFFAOYSA-N
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Description

Methyl 9-bromofluorene-9-carboxylate is a chemical compound with the molecular formula C15H11BrO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom and a carboxylate ester group at the 9th position of the fluorene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-bromofluorene-9-carboxylate can be synthesized through several methods. One common approach involves the bromination of fluorene followed by esterification. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Comparison with Similar Compounds

Methyl 9-bromofluorene-9-carboxylate can be compared with other similar compounds such as:

Biological Activity

Methyl 9-bromofluorene-9-carboxylate (C15H11BrO2) is a synthetic organic compound derived from fluorene, characterized by a bromine atom and a carboxylate ester group at the 9th position of the fluorene structure. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The bromine atom and the ester functional group contribute to its reactivity, enabling it to participate in biochemical pathways that may be beneficial for therapeutic applications.

Key Mechanisms:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, which may lead to the formation of biologically active derivatives.
  • Enzyme Interaction: The compound may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound, focusing on its potential as a therapeutic agent.

  • Anticancer Activity:
    • Research has shown that derivatives of fluorene compounds exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, with promising results indicating inhibition of cell proliferation.
  • Antimicrobial Properties:
    • The compound has been tested for antimicrobial activity against a range of bacterial strains. Preliminary findings suggest that it may possess moderate antibacterial effects, warranting further investigation into its potential as an antimicrobial agent.
  • Herbicidal Activity:
    • Similar compounds have demonstrated herbicidal properties, leading to investigations into the efficacy of this compound in agricultural applications. Studies indicate that modifications to the fluorene structure can enhance herbicidal activity while reducing toxicity to non-target organisms.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 9-fluorenylcarboxylate Lacks bromine; contains only carboxylateModerate anticancer activity
9-Bromofluorene No ester group; only bromine substitutionLower reactivity
Fluorene Derivatives Varies based on substitutionsDiverse biological activities

Properties

CAS No.

6328-76-3

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

methyl 9-bromofluorene-9-carboxylate

InChI

InChI=1S/C15H11BrO2/c1-18-14(17)15(16)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3

InChI Key

LPFNZUQDSQYWTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)Br

Origin of Product

United States

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